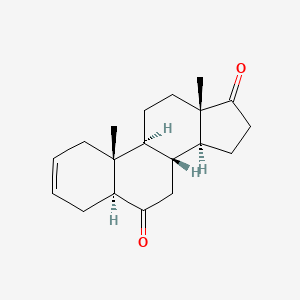

5alpha-Androst-2-ene-6,17-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

19448-95-4 |

|---|---|

Molecular Formula |

C19H26O2 |

Molecular Weight |

286.415 |

IUPAC Name |

(5S,8R,9S,10R,13S,14S)-10,13-dimethyl-4,5,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-6,17-dione |

InChI |

InChI=1S/C19H26O2/c1-18-9-4-3-5-15(18)16(20)11-12-13-6-7-17(21)19(13,2)10-8-14(12)18/h3-4,12-15H,5-11H2,1-2H3/t12-,13-,14-,15+,18+,19-/m0/s1 |

InChI Key |

BKJWEMTUNRNTFX-JOFNPIDHSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CC(=O)C4C3(CC=CC4)C |

Synonyms |

5β-Androst-2-ene-6,17-dione |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5α Androst 2 Ene 6,17 Dione

De Novo Synthesis Pathways for the 5α-Androst-2-ene-6,17-dione Scaffold

While total synthesis of complex steroids from simple acyclic precursors is possible, a more practical and common approach involves the modification of readily available natural steroids. The synthesis of 5α-Androst-2-ene-6,17-dione is best conceptualized through the strategic functionalization of a common steroidal starting material.

Strategic Disconnections and Retrosynthetic Analysis

A retrosynthetic analysis of 5α-Androst-2-ene-6,17-dione suggests several key disconnections that lead back to simpler precursors. The primary strategic considerations involve the installation of the C-6 ketone and the C-2 double bond onto a pre-existing 5α-androstane core.

C-6 Carbonyl Group: The C-6 keto group can be retrosynthetically disconnected to a C-6 hydroxyl group, which can be installed via the ring-opening of a 5,6-epoxide. This epoxide, in turn, can be formed from a precursor containing a Δ⁵ double bond, such as Dehydroepiandrosterone (B1670201) (DHEA).

C-2 Double Bond: The C-2 double bond can be envisioned as arising from an elimination reaction of a C-3 functional group, such as a tosylate, which itself is derived from a 3-hydroxy steroid. Alternatively, it could be formed from a 3-keto steroid via enolization and subsequent transformation.

Steroid Nucleus: The fundamental ABCD ring system is most practically sourced from an abundant natural steroid like DHEA, which already possesses the desired C-17 ketone.

This analysis points toward a synthetic strategy that begins with a Δ⁵-steroid, first functionalizes the A/B ring junction to install the C-6 ketone, and then modifies the A-ring to create the C-2 double bond.

Regioselective and Stereoselective Functionalization at C-2, C-6, and C-17

The successful synthesis of the target molecule hinges on the precise control of regio- and stereochemistry at three key positions.

Functionalization at C-2: The introduction of the C2-C3 double bond in a 5α-androstane system can be achieved with high regioselectivity. A well-established method involves the β-elimination of a C-3 sulfonate ester. For instance, the synthesis of 5α-androst-2-en-17-one can be accomplished from epiandrosterone (B191177) (3β-hydroxy-5α-androstan-17-one) by first converting the 3β-hydroxyl group to its p-toluenesulfonate ester, followed by heating in a suitable solvent like monomethylpyridine to induce elimination. google.com The stereochemistry of the 5α-androstane skeleton favors the formation of the Δ²-olefin over the Δ³-isomer.

Functionalization at C-6: Introducing a ketone at the C-6 position of a saturated 5α-androstane ring is a significant challenge. A robust method involves starting from a Δ⁵-steroid. The double bond can be epoxidized, typically with a peroxy acid like m-CPBA, to yield a mixture of 5α,6α- and 5β,6β-epoxides. Acid-catalyzed cleavage of this epoxide mixture stereoselectively yields a trans-diaxial diol, the 5α,6β-diol. cdnsciencepub.com Subsequent oxidation of the 6β-hydroxyl group to a ketone provides the desired functionality. Selective oxidation can be achieved through a protection-oxidation-deprotection sequence or by using modern selective oxidation reagents.

Functionalization at C-17: The C-17 ketone is a common feature in many commercially available steroidal precursors, including DHEA and androst-4-ene-3,17-dione. If a synthetic route starts with a precursor containing a 17β-hydroxyl group, such as androstanolone, a simple oxidation step using reagents like pyridinium (B92312) chlorochromate (PCC), Jones reagent, or tetrapropylammonium (B79313) perruthenate (TPAP) can efficiently generate the C-17 ketone. nih.gov

Synthesis from Readily Available Steroidal Precursors

A plausible synthetic route to 5α-Androst-2-ene-6,17-dione can be designed starting from Dehydroepiandrosterone (DHEA), which is commercially available and contains the required C-17 ketone and a Δ⁵ double bond as a handle for C-6 functionalization.

The proposed multi-step synthesis is outlined below:

Protection of C-17 Ketone: The C-17 ketone of DHEA is first protected, for example, as an ethylene (B1197577) ketal, to prevent its reaction in subsequent steps.

Epoxidation: The protected steroid is treated with a peroxy acid (e.g., m-CPBA) to form 5,6-epoxides.

Epoxide Opening: Acid-catalyzed hydrolysis (e.g., with perchloric acid in aqueous dioxane) of the epoxide mixture opens the ring to form the key intermediate, 3β,6β-dihydroxy-5α-androstan-17-one ethylene ketal, with the desired A/B ring trans-fusion. cdnsciencepub.com

Oxidation of Hydroxyl Groups: Both the C-3 and C-6 secondary hydroxyl groups are oxidized to ketones using an oxidant like Jones reagent to yield 5α-androstane-3,6-dione-17-one ethylene ketal.

Selective Reduction of C-3 Ketone: The C-3 ketone is selectively reduced back to a 3β-hydroxyl group using a sterically hindered reducing agent like L-Selectride®, which preferentially attacks the less hindered C-3 carbonyl from the α-face.

Tosylation: The resulting 3β-hydroxyl group is converted into a good leaving group by reaction with p-toluenesulfonyl chloride in pyridine.

Elimination: Heating the tosylate induces an E2 elimination reaction, forming the C-2 double bond.

Deprotection: Finally, the C-17 ketal is removed by acid hydrolysis to yield the target molecule, 5α-Androst-2-ene-6,17-dione.

Table 1: Proposed Synthetic Pathway for 5α-Androst-2-ene-6,17-dione

| Step | Starting Material | Reagents and Conditions | Product | Key Transformation |

|---|---|---|---|---|

| 1 | Dehydroepiandrosterone (DHEA) | Ethylene glycol, p-TsOH, Benzene (reflux) | DHEA-17-ethylene ketal | Protection of C-17 ketone |

| 2 | DHEA-17-ethylene ketal | m-Chloroperoxybenzoic acid (m-CPBA), CH₂Cl₂ | 5,6-Epoxy-3β-hydroxy-5α-androstan-17-one ethylene ketal | Epoxidation of Δ⁵ double bond |

| 3 | 5,6-Epoxy-3β-hydroxy-5α-androstan-17-one ethylene ketal | HClO₄, Dioxane/H₂O | 3β,6β-Dihydroxy-5α-androstan-17-one ethylene ketal | Stereoselective epoxide opening |

| 4 | 3β,6β-Dihydroxy-5α-androstan-17-one ethylene ketal | Jones Reagent (CrO₃/H₂SO₄), Acetone | 5α-Androstane-3,6-dione-17-one ethylene ketal | Oxidation of hydroxyl groups |

| 5 | 5α-Androstane-3,6-dione-17-one ethylene ketal | 1. L-Selectride®, THF; 2. H₂O | 3β-Hydroxy-5α-androstan-6,17-dione ethylene ketal | Selective reduction of C-3 ketone |

| 6 | 3β-Hydroxy-5α-androstan-6,17-dione ethylene ketal | p-Toluenesulfonyl chloride (TsCl), Pyridine | 3β-Tosyloxy-5α-androstan-6,17-dione ethylene ketal | Tosylation of 3β-hydroxyl |

| 7 | 3β-Tosyloxy-5α-androstan-6,17-dione ethylene ketal | Li₂CO₃, Dimethylformamide (DMF), Heat | 5α-Androst-2-ene-6,17-dione ethylene ketal | Elimination to form C=C bond |

| 8 | 5α-Androst-2-ene-6,17-dione ethylene ketal | Aqueous HCl, Acetone | 5α-Androst-2-ene-6,17-dione | Deprotection of C-17 ketone |

Chemical Derivatization and Analog Synthesis

The unique structural features of 5α-Androst-2-ene-6,17-dione, namely the isolated C2-C3 double bond and two distinct ketone groups, allow for a variety of chemical transformations to generate novel analogs.

Modifications of the Double Bond at C-2

The C2-C3 double bond is a site for numerous addition reactions. As a β,γ-unsaturated ketone with respect to the C-6 carbonyl, it can also undergo isomerization to its more stable conjugated counterpart.

Isomerization: Under either acidic or basic conditions, the C2-C3 double bond can migrate to form the thermodynamically more stable α,β-unsaturated ketone, 5α-androst-1-en-6,17-dione.

Hydrogenation: Catalytic hydrogenation (e.g., using Pd/C or PtO₂) would readily reduce the double bond to furnish the saturated 5α-androstan-6,17-dione.

Epoxidation: Reaction with peroxy acids would lead to the formation of 2α,3α- or 2β,3β-epoxy-5α-androstan-6,17-dione. The stereochemical outcome would depend on the directing effects of the steroid's A-ring conformation.

Halogenation: The double bond can react with halogens like bromine (Br₂) or chlorine (Cl₂) to yield the corresponding 2,3-dihalo derivatives.

Variations at the C-6 and C-17 Keto Groups

The C-6 and C-17 ketones possess different steric and electronic environments, allowing for selective modifications. The C-17 ketone is generally less sterically hindered than the C-6 ketone, which is located on the rigid ring structure.

Selective Reduction: The differential reactivity of the two ketones allows for selective reduction. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) may preferentially reduce the C-17 ketone. More sterically demanding reagents, such as L-Selectride®, could potentially show selectivity for the C-6 ketone depending on the direction of approach. The Luche reduction (NaBH₄/CeCl₃) is particularly effective for the chemoselective reduction of ketones in the presence of other reducible groups. researchgate.net

Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyls to produce tertiary alcohols. Selectivity could be achieved by first protecting the more accessible C-17 ketone as a ketal, then performing the addition at C-6, followed by deprotection.

Enolate Formation and Alkylation: Treatment with a strong base can generate enolates. The C-6 ketone can form enolates towards C-5 or C-7, while the C-17 ketone forms an enolate towards C-16. These enolates can be trapped with various electrophiles, such as alkyl halides, to introduce new substituents at these positions. The synthesis of 16-substituted androstane (B1237026) derivatives is a common strategy for creating biologically active compounds. nih.gov

Wittig Reaction: Both ketones can be converted to alkenes via the Wittig reaction or the Horner-Wadsworth-Emmons olefination, providing access to 6-methylene and 17-methylene analogs.

Table 2: Potential Chemical Derivatizations of 5α-Androst-2-ene-6,17-dione

| Reactive Site | Reaction Type | Reagents | Potential Product(s) |

|---|---|---|---|

| C-2 Double Bond | Isomerization | Acid (e.g., HCl) or Base (e.g., NaOMe) | 5α-Androst-1-en-6,17-dione |

| Hydrogenation | H₂, Pd/C | 5α-Androstan-6,17-dione | |

| Epoxidation | m-CPBA | 2,3-Epoxy-5α-androstan-6,17-dione | |

| Halogenation | Br₂ in CCl₄ | 2,3-Dibromo-5α-androstan-6,17-dione | |

| C-6 and C-17 Ketones | Selective Reduction | NaBH₄/CeCl₃ (Luche); L-Selectride® | 6-hydroxy-5α-androst-2-en-17-one or 17-hydroxy-5α-androst-2-en-6-one |

| Ketalization | Ethylene glycol, p-TsOH (selective for C-17) | 5α-Androst-2-ene-6,17-dione 17-ethylene ketal | |

| Enolate Alkylation | LDA, then RX (e.g., CH₃I) | 16-Alkyl-5α-androst-2-ene-6,17-dione or 7-Alkyl-5α-androst-2-ene-6,17-dione |

Introduction of Heteroatoms and A-Ring Modifications

The modification of the A-ring of the steroid nucleus, including the introduction of heteroatoms, represents a significant strategy in medicinal chemistry to alter the biological activity of androstane derivatives. While specific literature on the direct modification of 5α-Androst-2-ene-6,17-dione is limited, extensive research on related androstane scaffolds provides a foundational understanding of potential synthetic transformations. These modifications primarily aim to influence the molecule's interaction with biological targets, such as enzymes and receptors.

The introduction of nitrogen into the steroid A-ring has led to the development of potent inhibitors of enzymes like 5α-reductase. uc.ptnih.gov Azasteroids, where a carbon atom is replaced by a nitrogen atom, have been a particular focus. uc.pt For instance, 4-azasteroids and 6-azasteroids have demonstrated significant inhibitory activity against human 5α-reductase. uc.pt The synthesis of such derivatives often involves multi-step sequences starting from readily available steroid precursors. Although not directly applied to 5α-Androst-2-ene-6,17-dione, these methodologies suggest that similar strategies could be employed to create novel analogues.

Another approach to A-ring modification involves the introduction of an oxygen atom to form oxa-steroids. For example, the Baeyer-Villiger oxidation can be used to insert an oxygen atom adjacent to a carbonyl group, potentially leading to lactone formation within the A-ring. core.ac.uk Furthermore, the introduction of a cyano (-CN) group to the A-ring has been explored. For example, 5-cyano progesterone (B1679170) has been shown to be a potential inhibitor of 5α-reductase. nih.gov

Epoxidation of the A-ring is a common transformation that can introduce new functionalities and alter the stereochemistry of the steroid. The reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), can yield an epoxide. In related androstane derivatives, epoxidation has been used to create intermediates for further functionalization. core.ac.uk

Hydroxylation of the A-ring can also be achieved through various synthetic methods, including microbial transformation. researchgate.net While not a direct introduction of a heteroatom into the ring, the addition of hydroxyl groups significantly alters the polarity and hydrogen bonding potential of the molecule. The planarity of the A-ring and the stereochemistry at the A/B ring junction are considered important for the biological activity of many steroids. core.ac.ukresearchgate.net

Table 1: Examples of A-Ring Modifications in Androstane Derivatives

| Modification Type | Example Compound Class | Potential Synthetic Route | Reference |

|---|---|---|---|

| Nitrogen Introduction | Azasteroids | Multi-step synthesis from steroid precursors | uc.ptnih.gov |

| Oxygen Introduction | Oxa-steroids | Baeyer-Villiger oxidation | core.ac.uk |

| Cyano Group Introduction | Cyanosteroids | Nucleophilic addition of cyanide | nih.gov |

| Epoxidation | Epoxy-androstanes | Reaction with peroxy acids (e.g., m-CPBA) | core.ac.uk |

| Hydroxylation | Hydroxy-androstanes | Microbial transformation | researchgate.net |

Synthesis of Deuterium-Labeled Analogues for Metabolic Tracing

Deuterium-labeled compounds are invaluable tools in metabolic studies, allowing for the tracing of metabolic pathways and the identification of metabolites without altering the fundamental chemical properties of the molecule. The synthesis of deuterium-labeled analogues of 5α-Androst-2-ene-6,17-dione can be approached using established methods for isotopic labeling of steroids.

One common strategy involves the use of deuterium-donating reagents in reduction reactions. For instance, sodium borodeuteride (NaBD4) can be used to introduce deuterium (B1214612) atoms during the reduction of a ketone. In a synthesis of deuterium-labeled 5α-androstane-3α,17β-diol, unlabeled androsterone (B159326) was first subjected to an exchange reaction with deuterated potassium methoxide (B1231860) to introduce deuterium at the C16 position. nih.gov The subsequent reduction of the 17-keto group with sodium borodeuteride led to the incorporation of another deuterium atom at the C17 position. nih.gov This approach could be adapted to 5α-Androst-2-ene-6,17-dione to label the C17 position.

Another powerful technique is the use of metal-catalyzed H-D exchange reactions. Catalysts such as palladium on carbon (Pd/C) can facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium oxide (D2O) or deuterium gas (D2). mdpi.com These reactions can sometimes be performed with high regioselectivity, depending on the substrate and reaction conditions. This method offers a way to introduce deuterium at various positions on the steroid scaffold.

The synthesis of deuterium-labeled precursors can also be a viable route. For example, in the synthesis of labeled formestane, deuterium labeling was used to investigate reaction mechanisms. nih.govresearchgate.net This highlights the utility of deuterium labeling not only for metabolic tracing but also for mechanistic studies of chemical reactions.

The choice of labeling strategy depends on the desired position of the deuterium atoms and the stability of the label under metabolic conditions. The labeled analogues are then typically analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to track their fate in biological systems. nih.gov

Table 2: Methods for Deuterium Labeling of Steroids

| Method | Reagent/Catalyst | Application | Reference |

|---|---|---|---|

| Reductive Deuteration | Sodium borodeuteride (NaBD4) | Reduction of ketones to deuterated alcohols | nih.gov |

| H-D Exchange | Deuterated potassium methoxide | Exchange of enolizable protons | nih.gov |

| Catalytic H-D Exchange | Palladium on carbon (Pd/C) with D2O or D2 | Exchange of C-H bonds with C-D bonds | mdpi.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5α-Androst-2-ene-6,17-dione |

| 5α-androstane-3α,17β-diol |

| Androsterone |

| Formestane |

| Progesterone |

| meta-chloroperoxybenzoic acid (m-CPBA) |

| Sodium borodeuteride (NaBD4) |

| Deuterium oxide (D2O) |

| Deuterium gas (D2) |

| Palladium on carbon (Pd/C) |

Biochemical Transformations and Metabolic Pathways of 5α Androst 2 Ene 6,17 Dione

Enzymatic Reduction Pathways and Resultant Metabolites

The reduction of the keto groups present on the steroid nucleus is a critical step in the metabolism of 5α-Androst-2-ene-6,17-dione. These reactions are typically catalyzed by families of NADPH-dependent reductases, which exhibit significant stereospecificity.

The enzymatic reduction of ketosteroids is predominantly carried out by two major superfamilies of enzymes: the Aldo-Keto Reductases (AKRs) and the Short-chain Dehydrogenase/Reductases (SDRs). nih.gov These enzymes utilize the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a hydride donor to reduce carbonyl groups to hydroxyl groups. nih.gov The stereochemical outcome of these reductions is highly specific, leading to the formation of either α- or β-hydroxy metabolites. This specificity is dictated by the three-dimensional structure of the enzyme's active site, which orients the steroid substrate in a precise manner relative to the NADPH cofactor. nih.govmdpi.com For instance, the reduction of a keto group can result in either an axial or equatorial hydroxyl group, profoundly altering the steroid's biological properties. Members of these enzyme families are responsible for the metabolism of a wide array of steroids, including androgens, estrogens, and corticosteroids. cdnsciencepub.comwikipedia.org

Table 1: Key NADPH-Dependent Reductase Superfamilies in Steroid Metabolism

| Enzyme Superfamily | Common Function | Cofactor | Examples of Steroid-Metabolizing Members |

|---|---|---|---|

| Aldo-Keto Reductases (AKRs) | Reduction of keto groups on the steroid nucleus. | NADPH | 3α-HSDs, 20α-HSDs, Steroid 5β-reductase |

The enzyme 5α-reductase is responsible for the conversion of Δ4-steroids, such as testosterone (B1683101) and androstenedione (B190577), into their more potent 5α-reduced metabolites (e.g., dihydrotestosterone). nih.govwikipedia.org This reaction involves the irreversible reduction of the double bond between carbons 4 and 5 (Δ4) on the steroid A-ring. dovepress.com The substrate, 5α-Androst-2-ene-6,17-dione, already possesses a 5α-configuration, meaning the A/B ring junction is saturated and in the trans conformation characteristic of 5α-reduced steroids. fu-berlin.de

Therefore, 5α-reductase would not act on this compound in its characteristic manner, as the C5 position is already reduced. While the enzyme's primary function is on the Δ4 bond, metabolism at or near the Δ2 position of the A-ring does occur through other enzymatic pathways, such as hydroxylation. Interestingly, studies on the related compound 5α-androst-2-en-17-one have shown that administration can lead to the formation of metabolites with a 5β-configuration, a transformation not previously reported and suggesting the existence of complex, atypical metabolic routes. nih.gov

Hydroxysteroid dehydrogenases (HSDs) are crucial enzymes that catalyze the reversible oxidation and reduction of hydroxyl and keto groups at various positions on the steroid nucleus. oup.com

The C-17 keto group of 5α-Androst-2-ene-6,17-dione is a prime target for 17β-hydroxysteroid dehydrogenases (17β-HSDs). These enzymes catalyze the interconversion between 17-ketosteroids and 17β-hydroxysteroids. mdpi.comwikipedia.org The reductive activity, utilizing NADPH, would convert the 17-keto group to a 17β-hydroxyl group, forming a 17β-hydroxy metabolite. Conversely, oxidative activity, using NADP+, would catalyze the reverse reaction.

The metabolism of the C-6 keto group is less characterized than that at other positions like C-3, C-11, or C-17. While specific 6-keto-reductases are not extensively described, enzymes from the HSD family are known to act on various positions. For example, 11β-HSD1 is known to metabolize 7-ketosteroids, suggesting that enzymatic activity on a ketone at the adjacent C-6 position is plausible. nih.govplos.org Microbial biotransformation studies have also identified 6-keto-5α-steroids as metabolic products, confirming that modifications at this position are biochemically possible. cdnsciencepub.com

Table 2: Potential HSD-Mediated Transformations

| Position | Enzyme Family | Reaction | Potential Product Feature |

|---|---|---|---|

| C-17 | 17β-Hydroxysteroid Dehydrogenases (17β-HSDs) | Reduction | 17β-hydroxyl group |

Hydroxylation and Oxidation Reactions

Hydroxylation is a major pathway in the phase I metabolism of steroids, introducing a hydroxyl group onto the carbon skeleton. This process increases the water solubility of the compound, facilitating its eventual excretion, and can significantly alter its biological activity.

The hydroxylation of steroids is primarily mediated by a superfamily of heme-containing enzymes known as Cytochrome P450 monooxygenases (CYPs). mdpi.com These enzymes are found in high concentrations in the liver and are responsible for the metabolism of a vast array of endogenous compounds and xenobiotics. fu-berlin.denih.gov In steroid metabolism, CYPs catalyze highly specific hydroxylation reactions at various positions on the steroid nucleus. nih.gov

While direct studies on 5α-Androst-2-ene-6,17-dione are scarce, research on the closely related compound 5α-androst-2-en-17-one demonstrates that the Δ2 double bond is a site of significant metabolic activity. nih.gov Administration of 5α-androst-2-en-17-one leads to the formation of several hydroxylated metabolites, indicating that CYP enzymes likely catalyze the epoxidation of the Δ2 bond, followed by hydrolysis to form dihydroxy derivatives. researchgate.net

A hallmark of Cytochrome P450 enzymes is their high degree of regio- and stereospecificity. mdpi.comnih.gov The active site of each CYP enzyme is uniquely structured to bind steroid substrates in a specific orientation, exposing only certain C-H bonds to the reactive heme-oxygen species. This results in the formation of specific hydroxylated isomers.

Studies on the metabolism of 5α-androst-2-en-17-one have led to the identification of highly specific metabolites such as 2β,3α-dihydroxy-5α-androstan-17-one and 3α,4β-dihydroxy-5α-androstan-17-one. researchgate.net The formation of these specific stereoisomers underscores the precise control exerted by the metabolizing enzymes, which dictate not only the position of hydroxylation but also the spatial orientation (α or β) of the newly introduced hydroxyl groups. This stereospecificity is a critical factor in determining the subsequent metabolic steps and the ultimate biological effect of the resulting metabolites.

Conjugation Reactions: Glucuronidation and Sulfation

No specific data on the glucuronidation or sulfation of 5α-Androst-2-ene-6,17-dione metabolites have been found in the scientific literature. General principles of steroid metabolism suggest that hydroxylated metabolites would undergo these phase II conjugation reactions to increase water solubility for excretion, but specific research on this compound is not available. nih.gov

Comparative Metabolic Profiling with Endogenous Steroids

A comparative metabolic profile between 5α-Androst-2-ene-6,17-dione and endogenous steroids like testosterone or androstenedione cannot be constructed due to the absence of metabolic data for the target compound. Such a comparison would require detailed knowledge of its phase I and phase II metabolites, which is not currently available in the literature. nih.govnih.govwikipedia.org

Molecular Interactions and Mechanistic Studies of 5α Androst 2 Ene 6,17 Dione

Enzyme Inhibition and Modulation

Aromatase Inhibition Potential and Mechanism of Action

Aromatase, a cytochrome P450 enzyme, is a critical enzyme in the biosynthesis of estrogens from androgen precursors. Its inhibition is a key therapeutic strategy in the management of estrogen-receptor-positive breast cancer. Steroidal aromatase inhibitors often act by competing with the natural substrate, androstenedione (B190577), or by irreversibly inactivating the enzyme.

Competitive Inhibition Kinetics

Competitive inhibitors typically bind to the active site of the enzyme, preventing the substrate from binding. The efficacy of a competitive inhibitor is often quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

For the analogue, 5α-androst-2-en-17-one, studies have reported on its potential as a steroidal aromatase inhibitor. researchgate.net However, specific Ki values from competitive inhibition kinetic studies for 5α-androst-2-ene-6,17-dione are not available in the current scientific literature. The presence of the C-6 ketone could potentially alter the binding affinity for the aromatase active site compared to its non-ketonic analogue.

Time-Dependent and Irreversible Inactivation Mechanisms

Some steroidal inhibitors, known as suicide substrates, are metabolized by aromatase to a reactive intermediate that then covalently and irreversibly binds to the enzyme, leading to its inactivation. This time-dependent inactivation is a characteristic of several clinically used aromatase inhibitors.

Studies on various androstene derivatives have demonstrated time-dependent inactivation of aromatase. nih.gov However, there are no specific studies published that investigate whether 5α-androst-2-ene-6,17-dione acts as a time-dependent or irreversible inactivator of aromatase.

Substrate Protection Studies

In studies of irreversible enzyme inhibition, the presence of the natural substrate can protect the enzyme from inactivation by competing for the active site. Such substrate protection studies are crucial for confirming a mechanism-based inactivation. For several androstene-based aromatase inhibitors, the natural substrate androstenedione has been shown to protect the enzyme from inactivation. nih.gov For 5α-androst-2-ene-6,17-dione, specific substrate protection studies have not been reported.

5α-Reductase Isozyme Inhibition (Type 1, 2, and 3)

The 5α-reductase enzymes (SRD5A1, SRD5A2, and SRD5A3) are responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). wikipedia.org Inhibition of these isozymes is a therapeutic approach for conditions such as benign prostatic hyperplasia and androgenic alopecia.

There is a lack of direct evidence or published studies on the inhibitory effects of 5α-androst-2-ene-6,17-dione on any of the three 5α-reductase isozymes. The inhibitory potential would depend on its ability to bind to the active site of these enzymes, for which no data is currently available.

Aromatase and 5α-Reductase Inhibition Data for a Structural Analogue

| Compound | Enzyme | Parameter | Value | Source |

|---|

Note: Data for the specific compound 5α-Androst-2-ene-6,17-dione is not available in the cited literature. The table presents information on a structurally similar compound.

Other Steroidogenic Enzyme Modulation (e.g., HSDs, Lyases)

The steroidogenic pathway involves a cascade of enzymes, including hydroxysteroid dehydrogenases (HSDs) and lyases, which are crucial for the synthesis of various steroid hormones.

Hydroxysteroid Dehydrogenases (HSDs): These enzymes catalyze the oxidation and reduction of hydroxyl/keto groups on the steroid nucleus. For example, 17β-HSD is involved in the interconversion of androstenedione and testosterone. tandfonline.com There are no published studies investigating the modulatory effects of 5α-androst-2-ene-6,17-dione on the activity of various HSD isoforms.

17,20-Lyase: This activity, part of the cytochrome P450c17 enzyme, is essential for the conversion of 17-hydroxypregnenolone and 17-hydroxyprogesterone to dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, respectively. nih.govnih.gov Inhibition of this enzyme can reduce androgen synthesis. There is no available data on the interaction of 5α-androst-2-ene-6,17-dione with 17,20-lyase.

Table of Compounds Mentioned

| Compound Name | |

|---|---|

| 5α-Androst-2-ene-6,17-dione | |

| 5α-Androst-2-en-17-one | |

| Androstenedione | |

| Dihydrotestosterone (DHT) | |

| Testosterone | |

| Dehydroepiandrosterone (DHEA) | |

| 17-hydroxypregnenolone |

Steroid Receptor Binding and Activation Profiling

Androgen Receptor (AR) Binding Affinity and Transactivation

There is no published data on the binding affinity of 5α-Androst-2-ene-6,17-dione to the androgen receptor (AR) or its ability to transactivate AR-mediated gene expression.

Estrogen Receptor (ER) Subtype (ERα, ERβ) Interactions

Specific studies detailing the interactions of 5α-Androst-2-ene-6,17-dione with estrogen receptor subtypes ERα and ERβ, including binding affinity and transactivation assays, could not be located.

Progesterone (B1679170) Receptor (PR) and Glucocorticoid Receptor (GR) Interactions

Information regarding the binding and activation of the progesterone receptor (PR) and the glucocorticoid receptor (GR) by 5α-Androst-2-ene-6,17-dione is not present in the current body of scientific literature.

Allosteric Modulation of Nuclear Receptors

There are no studies available that investigate the potential for 5α-Androst-2-ene-6,17-dione to act as an allosteric modulator of any nuclear receptors.

Structure Activity Relationship Sar Studies for 5α Androst 2 Ene 6,17 Dione Analogues

Influence of A-Ring Unsaturation (Δ2-ene) on Biological Activity

The presence and position of double bonds within the A-ring of the androstane (B1237026) skeleton significantly modulate biological activity. While Δ4- and Δ1,4-diene systems are common in biologically active steroids, the Δ2-ene unsaturation, as seen in 5α-androst-2-ene-6,17-dione, confers distinct properties.

Research on 5α-androst-2-en derivatives has revealed their potential as antimicrobial agents. A SAR analysis of various 5α-androstane derivatives indicated that for 5α-androst-2-en compounds, the presence of a 17β-amino substituent was favorable for antibacterial activity, with one such compound being the most active among the 31 derivatives tested against various bacterial strains, including resistant ones. mdpi.com This suggests that the Δ2-ene feature can be a component of a scaffold with potent antimicrobial properties.

In the context of anabolic activity, a Quantitative Structure-Activity Relationship (QSAR) model predicted that a 2-cyano-17-α-methyl-17-β-acetoxy-5α-androst-2-ene is the most potent anabolic steroid within the studied group. usfq.edu.ecresearchgate.net This highlights that the Δ2-ene configuration is compatible with, and can be a feature of, highly active anabolic agents. Furthermore, studies on aromatase inhibitors have involved the synthesis of related A-ring unsaturated compounds, such as 3-hydroxy-5α-androst-2-ene-4,17-dione, underscoring the interest in this particular pattern of unsaturation for enzyme inhibition. core.ac.uk

Impact of C-6 and C-17 Keto Functionalities on Enzyme and Receptor Interactions

The oxygenated functions at positions C-6 and C-17 are pivotal for molecular recognition by enzymes and receptors. The presence, orientation, and nature of these groups dictate the binding affinity and specificity of the steroid.

The ketone group at C-17 is a common feature in many endogenous androgens and is critical for activity. For instance, in the context of aromatase inhibition, a C-17 carbonyl group on the androstane skeleton is considered essential for achieving maximum inhibitory activity. uc.pt Modifications at this position, such as the introduction of a bulky acetyl group, can lead to a dramatic reduction in activity, likely due to steric hindrance at the enzyme's active site. uc.pt Similarly, for 6-alkylandrost-4-enes, a C-17 carbonyl function is necessary for tight binding to aromatase. acs.org The C-17 ketone can also influence androgenic or estrogenic activity. mdpi.com

The C-6 ketone is a less common feature but significantly impacts the steroid's biological profile. The presence of a ketone at this position can substantially affect the molecule's ability to bind to and modulate various receptors. mdpi.com Structural studies can help elucidate how these changes at C-6 impact receptor interactions. mdpi.com For example, the addition of a keto group at the C-6 position of estradiol (B170435) did not markedly affect its binding affinity for estrogen receptors α and β. oup.com In microbial biotransformations, the introduction of a hydroxyl group near the C-17 carbonyl can inhibit certain enzymatic reactions like Baeyer-Villiger oxidation, while still allowing for reduction of the C-17 ketone. mdpi.com

Stereochemical Determinants of Activity, particularly at C-5

The stereochemistry of the steroid nucleus is a fundamental determinant of its biological function. The configuration at C-5, which dictates the fusion of the A and B rings, is particularly critical. The 5α configuration results in a relatively flat, planar molecule, whereas the 5β configuration creates a "bent" shape where the A-ring is at an angle to the other rings. wikipedia.org

This structural difference has profound biological consequences. The 5α-configuration is often essential for high-affinity binding to the androgen receptor (AR). nih.gov The process of 5α-reduction, which converts testosterone (B1683101) (a Δ4-ene) to the more potent 5α-dihydrotestosterone (DHT), flattens the molecule, stabilizing the hormone-receptor complex and amplifying the androgenic signal. elsevierpure.com For aromatase inhibitors, a 5α-stereochemistry can be a requirement for potent activity, as it confers the necessary planarity in the A-ring region for interaction with the enzyme's active site. core.ac.uk In contrast, the corresponding 5β-epimers often show a dramatic reduction in inhibitory capacity. core.ac.uk While 5β-reduced steroids are typically inactive at classical steroid hormone receptors, they may exert biological effects through other pathways. oncohemakey.com The location of hydroxyl groups in either the α (below the plane) or β (above the plane) configuration also has a major impact on biological activity. oncohemakey.com

Correlation between Structural Features and Specific Enzyme Inhibition Profiles

The specific arrangement of functional groups and stereochemical features on the androstane scaffold determines its profile as an inhibitor of various enzymes involved in steroidogenesis.

Aromatase (CYP19A1): Aromatase converts androgens to estrogens. For potent inhibition, planarity in the A-ring region is crucial. This can be achieved through unsaturation (e.g., Δ1, Δ4) or specific substitutions. core.ac.uk While a C-3 carbonyl group was once thought essential, studies have shown that 3-deoxy steroids can be strong competitive inhibitors, indicating the C-3 position is not a determinant for inhibition. core.ac.uk However, a C-17 carbonyl group is often required for high affinity. uc.ptacs.org Substitutions at the C-6 position can enhance potency, with 6β-alkyl steroids generally showing higher affinity than their 6α-isomers, suggesting a hydrophobic binding pocket on the β-face of the steroid at this position. rsc.org

5α-Reductase (SRD5A): This enzyme converts testosterone to DHT. Inhibitors often feature modifications in the A-ring. Azasteroids, where a nitrogen atom replaces a carbon in the A-ring, are a well-known class of inhibitors. nih.gov A C-17 side chain incorporating a lipophilic group on the 4-aza-3-oxo-5α-androstane nucleus enhances inhibition. nih.gov

17β-Hydroxysteroid Dehydrogenases (17β-HSDs): These enzymes interconvert ketones and hydroxyl groups at C-17. For instance, 17β-HSD5 is inhibited by androstane derivatives with a spiro-δ-lactone at C-17. mdpi.com In contrast, for 17β-HSD3, a hydrophobic group at position C-3 is more important for inhibition than modifications at C-16 or C-17. mdpi.com

Aldo-Keto Reductases (AKRs): Enzymes like AKR1C1-AKR1C4 are involved in reducing 3-keto, 17-keto, and 20-keto steroids. nih.gov Certain D-homo lactam androstane derivatives have been shown to inhibit AKR1C4 activity. doi.orgnih.gov

| Compound/Analogue Class | Structural Features | Target Enzyme | Inhibitory Activity (Ki or IC50) |

|---|---|---|---|

| 3-deoxy-5α-androst-3-en-17-one | Δ3-ene, C-17 ketone, 5α | Aromatase | Ki = 50 nM core.ac.uk |

| 3α,4α-epoxy-5α-androstan-17-one | A-ring epoxide, C-17 ketone, 5α | Aromatase | Ki = 38 nM core.ac.uk |

| 6β-methylandrost-4-en-17-one | Δ4-ene, C-6β methyl, C-17 ketone | Aromatase | Ki = 5.3 nM acs.org |

| 6α-methylandrost-4-en-17-one | Δ4-ene, C-6α methyl, C-17 ketone | Aromatase | Ki = 3.1 nM acs.org |

| Androstane-17-spiro-δ-lactone | C-17 spiro-lactone | 17β-HSD5 | 91-92% inhibition at 3 μM mdpi.com |

| Finasteride (4-azasteroid) | A-ring aza, C-17β carboxamide | 5α-Reductase Type 2 | IC50 = 0.0085 µM tandfonline.com |

Relationship between Structural Modifications and Receptor Binding Affinities

The ability of a steroid to elicit a biological response often depends on its binding affinity for a specific nuclear receptor. SAR studies have elucidated the key structural features of androstane analogues that govern these interactions.

Androgen Receptor (AR): For high-affinity binding to the human AR, a planar A/B ring system, conferred by the 5α-configuration, is critical. nih.gov In general, 5α-reduced steroids bind more strongly than their Δ4-unsaturated counterparts. nih.gov A ketone group at C-3 and a hydroxyl group at C-17β are also essential for strong binding. nih.govnih.gov The absence of the C-19 methyl group (as in 19-nortestosterone derivatives) can also lead to high affinity binding. oup.com

Estrogen Receptor (ER): The binding to ER isoforms (ERα and ERβ) is highly specific. D-homo lactone androstane derivatives that differ only in their A-ring structure show varied binding, suggesting the A-ring is important for ERα affinity. doi.org For example, an N-formyl lactam compound was found to be a strong and selective ligand for ERα. doi.orgnih.gov

Other Receptors: Androstane metabolites can also bind to xenobiotic receptors like the constitutive androstane receptor (CAR). mdpi.com For instance, 5α-androst-16-en-3α-ol and 5α-androstan-3α-ol bind to CAR with IC50 values of approximately 0.4 µM. mdpi.com

| Compound/Analogue Class | Key Structural Features | Receptor | Relative Binding Affinity (RBA) or Activity |

|---|---|---|---|

| Dihydrotestosterone (B1667394) (DHT) | 5α-androstane, 17β-OH, 3-one | AR (prostate) | RBA = 0.46 (vs. Methyltrienolone) oup.com |

| Testosterone | Androst-4-ene, 17β-OH, 3-one | AR (prostate) | RBA = 0.31 (vs. Methyltrienolone) oup.com |

| 19-Nortestosterone | Estr-4-ene, 17β-OH, 3-one | AR (prostate) | RBA = 0.48 (vs. Methyltrienolone) oup.com |

| 5α-Androstane-3β,17β-diol | 5α-androstane, 3β-OH, 17β-OH | AR | RBA ≤ 0.01 (No significant binding) oup.com |

| N-formyl A-homo lactam androstane | A-homo lactam, D-homo lactone | ERα | Strong and isoform-selective ligand doi.orgnih.gov |

| 5α-androst-16-en-3α-ol | Δ16-ene, 3α-OH | CAR | IC50 ≈ 0.4 µM mdpi.com |

Computational Approaches in SAR Analysis (e.g., Molecular Docking)

In modern drug discovery, computational methods are indispensable tools for understanding and predicting the biological activity of compounds like 5α-androst-2-ene-6,17-dione analogues. These in silico approaches complement experimental work by providing insights into the molecular interactions that govern activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net For the 17β-hydroxy-5α-androstane steroid family, QSAR models have been developed to predict anabolic and androgenic activities. researchgate.net These models use quantum and physicochemical molecular descriptors to identify the key structural features—such as molecular shape, hydrophobicity, and electronic properties—that drive the biological response. usfq.edu.ecresearchgate.net One such model predicted a 2-cyano-5α-androst-2-ene derivative as a highly potent anabolic steroid. usfq.edu.ec

Molecular Docking and 3D-QSAR: Molecular docking simulates the binding of a ligand (the steroid) into the active site of a target protein (an enzyme or receptor). This technique helps to visualize the binding pose and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Docking studies have been used to interpret the inhibitory activity of androstane derivatives against enzymes like CYP17A1 and aromatase. nih.govtandfonline.com For example, CoMFA (Comparative Molecular Field Analysis), a 3D-QSAR method, has been applied to steroid inhibitors of aromatase (CYP19) to build models consistent with known potent inhibitors. acs.org These computational analyses help rationalize experimental results and guide the design of new, more potent and selective molecules. researchgate.netnih.gov

Advanced Analytical Methodologies in Research on 5α Androst 2 Ene 6,17 Dione

Chromatographic Techniques for Metabolite Separation and Quantification

Chromatographic methods are fundamental to steroid analysis, providing the means to separate individual compounds from intricate mixtures such as urine or blood plasma. nih.gov This separation is a critical prerequisite for accurate quantification and identification. The choice of technique often depends on the specific requirements of the analysis, including the number of analytes, required sensitivity, and sample throughput. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for steroid profiling, valued for its high chromatographic resolution and ability to provide characteristic mass spectra for confident identification. researchgate.net It is a powerful tool for both targeted and untargeted analysis of steroids and their metabolites. nih.gov In the context of 5α-Androst-2-ene-6,17-dione, GC-MS has been instrumental in identifying its metabolic products in urine.

Research has shown that for GC-MS analysis, steroids often require a derivatization step to increase their volatility and thermal stability. acs.org This process, typically involving trimethylsilylation, improves chromatographic separation and detection. dshs-koeln.de Following derivatization, the sample is introduced into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase of the column before entering the mass spectrometer for detection and identification. uu.nl

GC-MS systems can operate in two main modes: full-scan, which is suitable for the untargeted profiling of steroid hormones and the discovery of new metabolites, and selected ion monitoring (SIM), which offers higher sensitivity and is preferred for quantification due to noise reduction. nih.gov

A significant application of GC-MS was in an untargeted metabolomics study to find biomarkers for the misuse of 4-androstenedione in cattle. nih.gov This research successfully identified 5α-androst-2-en-17-one as a new and reliable biomarker, demonstrating the capability of GC-MS to uncover novel metabolic pathways and markers. nih.gov Further studies have used GC-MS to identify the primary urinary metabolites of 5α-Androst-2-ene-6,17-dione after its administration, confirming the presence of several hydroxylated and dihydroxylated species. nih.govresearchgate.net

Table 1: Selected Urinary Metabolites of 5α-Androst-2-ene-6,17-dione Identified by GC-MS

| Metabolite | Precursor Compound(s) | Analytical Method(s) for Identification | Reference |

| 2α-hydroxy-5α-androst-3-en-17-one (M1) | 5α-androst-2-en-17-one, 5α-androst-3-en-17-one | GC-MS, NMR | nih.govresearchgate.net |

| 2β,3α-dihydroxy-5α-androstan-17-one (M2) | 5α-androst-2-en-17-one, 5α-androst-3-en-17-one | GC-MS, NMR | nih.govresearchgate.net |

| 3α,4β-dihydroxy-5α-androstan-17-one (M3) | 5α-androst-2-en-17-one, 5α-androst-3-en-17-one | GC-MS, NMR | nih.govresearchgate.net |

High-Performance Liquid Chromatography (HPLC) is a versatile technique used extensively in steroid research for both analytical and preparative purposes. mdpi.com Its primary role in the study of 5α-Androst-2-ene-6,17-dione has been the isolation and purification of its metabolites from biological samples, such as urine, prior to their structural identification by other methods like NMR and GC-MS. nih.govresearchgate.net

In a typical workflow, urine samples are first treated with enzymes like β-glucuronidase to hydrolyze conjugated metabolites, making them amenable to extraction and chromatographic separation. nih.govresearchgate.net The resulting extract is then subjected to HPLC, where the complex mixture is separated into its individual components. This purification is crucial, as the purity of the target analyte is critical for unambiguous structural analysis, particularly for techniques like Nuclear Magnetic Resonance (NMR) and Isotope Ratio Mass Spectrometry (IRMS). researchgate.netresearchgate.net

For instance, in studies identifying the metabolites of 5α-Androst-2-ene-6,17-dione, the main glucuroconjugated metabolites were first isolated from urine using HPLC. nih.govresearchgate.net In another study investigating its metabolism using deuterium-labeled compounds, a twofold HPLC-based sample purification was employed to ensure the high purity of the analytes before subsequent analysis. researchgate.net HPLC has also been used to identify the production of epitestosterone (B28515) from 4-androstenedione in cell cultures, demonstrating its utility in analyzing enzymatic assays. nih.govd-nb.info

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a dominant and often preferred technique for steroid analysis in recent years, particularly in clinical and research laboratories. nih.govresearchgate.netmdpi.com Its key advantages include high sensitivity and specificity, the ability to analyze multiple steroids in a single run, and simpler sample preparation, often eliminating the need for the derivatization step required for GC-MS. nih.govnih.govresearchgate.net

While GC-MS remains a powerful tool, the progressive improvements in LC systems and tandem mass spectrometers have led to the gradual replacement of GC-MS in many applications. nih.gov LC-MS/MS is particularly well-suited for analyzing conjugated steroids, such as glucuronides, which can be measured directly without prior hydrolysis. nih.gov The technique is considered the gold-standard approach for analyzing androgens in biological fluids. researchgate.net

In the context of 5α-Androst-2-ene-6,17-dione research, LC-MS/MS has been employed to characterize its metabolic products. researchgate.net Studies on related compounds, such as androst-4-ene-3,6,17-trione, have demonstrated the capability of LC-MS methods to separate and quantify metabolites, including isomers, directly from urine samples. dshs-koeln.de The development of robust LC-MS/MS methods allows for the simultaneous quantification of a wide panel of steroids, providing a comprehensive metabolic profile from a small sample volume. nih.gov

Spectroscopic Methods for Mechanistic Elucidation

While chromatography excels at separation and quantification, spectroscopic methods are indispensable for the definitive structural confirmation of new compounds and the elucidation of metabolic pathways.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. In the study of 5α-Androst-2-ene-6,17-dione, NMR has been crucial for confirming the structures of both the parent compound following its chemical synthesis and its various metabolites isolated from biological sources. nih.govresearchgate.netgychbjb.com

The synthesis of 5α-androst-2-en-17-one, for example, is confirmed by analytical data, including NMR spectroscopy, to verify that the desired molecular structure has been achieved. gychbjb.com More significantly, when novel metabolites are discovered, NMR provides the definitive evidence for their structure. In the investigation of 5α-Androst-2-ene-6,17-dione's metabolism, researchers isolated the main urinary metabolites by HPLC and then subjected them to NMR analysis. nih.govresearchgate.net These analyses allowed for the unambiguous identification of the metabolites as 2α-hydroxy-5α-androst-3-en-17-one and 2β,3α-dihydroxy-5α-androstan-17-one, by determining the precise arrangement of atoms and stereochemistry. nih.govresearchgate.net Similarly, NMR is used to characterize reference standards synthesized for comparison with potential metabolites. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule. This capability is vital in metabolite identification, as it helps to distinguish between compounds that may have the same nominal mass but different chemical formulas.

In a detailed re-investigation of the metabolism of 5α-androst-2-en-17-one, researchers employed hydrogen isotope ratio mass spectrometry in combination with high accuracy/high resolution mass spectrometry. researchgate.net This powerful combination allowed for the detection and characterization of more than 15 different metabolites, including unexpected 5β-configured steroids. researchgate.net The high accuracy of the mass measurements provided strong evidence for the proposed structures of these newly identified metabolites. HRMS is also a standard technique used alongside NMR to confirm the structure of newly synthesized steroid derivatives, including those related to 5α-androstane. mdpi.comresearchgate.net

Isotope Ratio Mass Spectrometry (IRMS) for Endogenous vs. Exogenous Origin Studies

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique used to determine the origin of a steroid, distinguishing between compounds produced naturally by the body (endogenous) and those introduced from an external source (exogenous). The method relies on measuring the relative abundance of stable isotopes, primarily carbon-13 (¹³C) and carbon-12 (¹²C). The resulting carbon isotope ratio (CIR) provides a signature that can differentiate between natural human steroids and synthetic versions manufactured from plant-based precursors.

In the context of sports drug testing, the World Anti-Doping Agency (WADA) has recommended the use of IRMS to confirm the non-endogenous origin of numerous pseudo-endogenous steroids. nih.govresearchgate.net The fundamental principle is that the ¹³C/¹²C ratio in synthetic steroids is typically lower than that of endogenous human steroids due to the different carbon fixation pathways in the plant sources (usually C3 plants) used for their synthesis.

The analytical process for IRMS is meticulous. It often involves extensive sample purification to ensure the analyte's peak purity, which is critical for accurate measurements. nih.govresearchgate.net A common procedure includes a twofold high-performance liquid chromatography (HPLC)-based sample purification, with an acetylation step for the analytes between the first and second HPLC fractionations. nih.govresearchgate.net Following purification, the sample is analyzed using gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS). nih.govresearchgate.net

Recent research has focused on developing and validating IRMS methods for a range of steroids, including those with a 1-ene-core structure. nih.govresearchgate.net While these studies did not specifically name 5α-Androst-2-ene-6,17-dione, the methodologies are directly applicable to such 5α-androstane structures. For instance, investigations into the metabolism of 5α-androst-2-en-17-one (2EN), a closely related compound, utilized hydrogen isotope ratio mass spectrometry (H-IRMS) after administering a deuterated version of the steroid. researchgate.net This approach not only helped in tracking metabolites but also revealed unexpected metabolic pathways, such as the conversion of a 5α-configured steroid into metabolites with a 5β-configuration. researchgate.net

| Parameter | Description | Relevance to 5α-Androst-2-ene-6,17-dione |

| Principle | Measures the ratio of stable isotopes (e.g., ¹³C/¹²C) in a compound. | Can distinguish synthetic (exogenous) 5α-Androst-2-ene-6,17-dione from similar, naturally occurring (endogenous) steroids. |

| Instrumentation | Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS). nih.gov | Standard high-sensitivity instrumentation required for detecting subtle differences in isotope ratios. |

| Sample Prep | Multi-step purification, often involving HPLC and derivatization (e.g., acetylation). nih.govresearchgate.net | Essential to isolate the target compound from a complex matrix like urine and avoid interfering substances. |

| Application | Anti-doping analysis to confirm the administration of prohibited substances. nih.govresearchgate.netnih.gov | Determines if the presence of the compound or its metabolites is due to illicit use. |

| Key Finding | Synthetic steroids generally have a different isotopic signature than endogenous ones. nih.gov | A measured isotope ratio outside the normal human physiological range would indicate an exogenous origin. |

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. nih.gov This technique is essential for determining which receptors 5α-Androst-2-ene-6,17-dione might interact with and how strongly it binds. The assay involves incubating a biological sample containing the receptor of interest (e.g., cell membranes) with a radiolabeled ligand (a molecule known to bind to the receptor). nih.gov The radioactivity is typically conferred by isotopes like tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I). nih.gov

There are two primary types of radioligand binding experiments:

Saturation Binding: These experiments use increasing concentrations of the radioligand to determine its affinity (dissociation constant, Kd) for the receptor and the total number of binding sites (Bmax) in the sample. nih.gov

Competition Binding: This method is used to determine the affinity of an unlabeled compound, such as 5α-Androst-2-ene-6,17-dione. Here, a fixed concentration of a radioligand is co-incubated with varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured. The data are used to calculate the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor. nih.gov

While specific radioligand binding assay data for 5α-Androst-2-ene-6,17-dione is not available in the provided search results, the methodology would be straightforward. For example, to test its affinity for the androgen receptor (AR), one could use membranes from cells expressing AR and a known radioligand for AR, such as [³H]-dihydrotestosterone. By competing the binding of the radioligand with 5α-Androst-2-ene-6,17-dione, a Ki value could be determined, providing a quantitative measure of its binding affinity. Studies on other compounds have successfully used this method to characterize receptor binding states and affinities. nih.gov

| Assay Type | Parameter Measured | Information Gained |

| Saturation Binding | Kd (Dissociation Constant) | The concentration of a radioligand at which 50% of the receptors are occupied at equilibrium; a measure of the radioligand's affinity. |

| Bmax (Maximum Binding Capacity) | The total concentration of receptor sites in the tissue sample. | |

| Competition Binding | IC50 (Inhibitory Concentration 50%) | The concentration of the unlabeled test compound (e.g., 5α-Androst-2-ene-6,17-dione) that displaces 50% of the specific binding of the radioligand. |

| Ki (Inhibitory Constant) | The affinity of the unlabeled test compound for the receptor, calculated from the IC50 value. A lower Ki indicates higher binding affinity. |

Future Research Directions and Theoretical Considerations

Exploration of Novel Therapeutic Applications based on Mechanistic Understanding

A deeper comprehension of how 5alpha-Androst-2-ene-6,17-dione and its derivatives interact with cellular targets will pave the way for novel therapeutic applications. While androstane (B1237026) derivatives have been traditionally associated with hormonal therapies, their potential extends to a wider range of pathologies. google.comresearchgate.net For instance, certain androstane derivatives have demonstrated anti-inflammatory and anti-allergic properties, suggesting their utility in treating conditions like asthma and rhinitis. google.com

Furthermore, the cytotoxic effects of some androstane derivatives against cancer cell lines open up avenues for oncological applications. researchgate.netmdpi.com Research into D-ring modified androstane analogues has revealed promising antitumor and antimetastatic properties, particularly against breast cancer. nih.gov Future studies should focus on elucidating the specific signaling pathways modulated by these compounds to identify new therapeutic targets and design more effective and selective anticancer agents. nih.gov The potential for androstane derivatives in treating neurodegenerative diseases and as immunomodulatory agents also warrants further investigation. mdpi.com

Design of Multi-Target Steroidal Modulators

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of diseases. dtu.dk The development of multi-target drugs, which can modulate several pathways simultaneously, represents a promising strategy, particularly in cancer therapy. nih.govresearchgate.net Steroidal molecules, with their ability to interact with multiple receptors and enzymes, are excellent candidates for the design of such multi-target modulators. dtu.dknih.gov

Future research should focus on designing and synthesizing novel androstane derivatives that can simultaneously target different components of the steroidogenic cascade or interact with multiple hormone receptors. nih.govtandfonline.com For example, compounds that inhibit aromatase while also modulating estrogen and androgen receptors could offer a more comprehensive approach to treating hormone-dependent cancers. dtu.dk This multi-targeting approach could lead to increased efficacy, reduced toxicity, and a lower likelihood of developing drug resistance. dtu.dkresearchgate.net

Development of Predictive Computational Models for Steroid-Receptor/Enzyme Interactions

Computational modeling has become an indispensable tool in drug discovery and development, enabling the prediction of ligand-receptor interactions and the rational design of new molecules. researchgate.netplos.orgnih.gov Various computational methods, including quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and molecular docking, have been applied to study the interactions of steroids with their target receptors and enzymes. plos.orgmdpi.com

However, accurately modeling the interactions of flexible proteins like the pregnane (B1235032) X receptor (PXR) remains a significant challenge. plos.org Future efforts should focus on developing more sophisticated and predictive computational models that can account for protein flexibility and accurately predict the binding affinities of diverse steroidal ligands. plos.orgnih.gov The integration of multiple modeling approaches and the use of large, high-quality datasets will be crucial for building reliable models. plos.orgfrontiersin.org These advanced computational tools will accelerate the discovery and optimization of novel androstane-based therapeutics. researchgate.netmdpi.com

Role in Intermediary Metabolism beyond Steroidogenesis

While androstane derivatives are primarily known for their roles in steroidogenesis, they may also have broader effects on intermediary metabolism. ebm-journal.org The constitutive androstane receptor (CAR), for example, is a key regulator of xenobiotic and endobiotic metabolism, and its activation can influence glucose, lipid, and bile acid homeostasis. informaticsjournals.co.in

Future research should explore the impact of this compound and related compounds on metabolic pathways beyond steroid hormone biosynthesis. This could involve investigating their effects on key metabolic enzymes and signaling pathways in tissues such as the liver. ebm-journal.org A better understanding of the role of androstane derivatives in intermediary metabolism could reveal new therapeutic targets for metabolic disorders like diabetes and non-alcoholic fatty liver disease.

Comparative Biochemistry Across Species

The study of steroidogenesis across different species provides valuable insights into the evolution of metabolic pathways and the structure-function relationships of steroidogenic enzymes. researchgate.netdiva-portal.org While the basic framework of steroidogenesis is conserved, there are significant species-specific differences in the expression and activity of key enzymes. nih.govacs.org

For example, the substrate preference of cytochrome P450c17, a crucial enzyme in both glucocorticoid and androgen synthesis, differs between rats and humans, reflecting the different physiological needs of these species. acs.org Comparative biochemical studies of this compound and its metabolic pathway in various species could reveal important functional differences and provide a basis for selecting appropriate animal models for preclinical research. diva-portal.orgoup.com Such studies can also shed light on the evolution of steroid hormone signaling and its role in diverse physiological processes. researchgate.net

Application of Omics Technologies (e.g., Metabolomics, Proteomics) in Research

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer a powerful, unbiased approach to studying complex biological systems. nih.govnih.govwustl.edu These high-throughput methods allow for the simultaneous measurement of thousands of molecules, providing a comprehensive snapshot of the cellular state. nih.govresearchgate.net

The application of omics technologies to research on this compound and other androstane derivatives holds immense potential. technion.ac.il Metabolomics can be used to identify novel metabolites and elucidate metabolic pathways, while proteomics can identify the protein targets and downstream signaling effects of these compounds. nih.gov Transcriptomics can reveal changes in gene expression patterns, providing insights into the mechanisms of action. nih.gov The integration of multi-omics data will provide a more holistic understanding of the biological effects of androstane derivatives and facilitate the identification of new biomarkers and therapeutic targets. wustl.edu

Sustainability and Green Chemistry Approaches in Synthesis

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint, reduce waste, and develop more efficient and safer manufacturing processes. mdpi.comresearchgate.net The synthesis of complex molecules like steroids, which traditionally involves multi-step processes with hazardous reagents and significant waste generation, is a key area for the application of these sustainable practices. researchgate.netresearchgate.net While specific research on green chemistry approaches for the synthesis of this compound is not extensively documented in publicly available literature, the broader field of steroid synthesis offers valuable insights into potential sustainable methodologies. These approaches primarily revolve around biocatalysis and the use of environmentally benign reaction conditions. mdpi.comiaea.org

Biocatalysis: A Green Cornerstone for Steroid Synthesis

Biocatalysis, the use of natural catalysts like enzymes or whole microbial cells, stands out as a powerful tool in green chemistry. mdpi.comorientjchem.org It offers high regio- and stereoselectivity under mild reaction conditions, significantly reducing the need for toxic reagents, solvents, and protecting groups often required in traditional chemical synthesis. orientjchem.orgfrontiersin.org

Whole-Cell Biotransformations:

Microbial transformations are a cornerstone of the modern steroid pharmaceutical industry, with over 85% of steroids and their active pharmaceutical ingredients being manufactured using these techniques. mdpi.com Whole-cell biocatalysis leverages the complex enzymatic machinery of microorganisms like bacteria and fungi to perform specific chemical modifications on a steroid scaffold. mdpi.comorientjchem.orgfrontiersin.org

Mycobacterium species: Engineered strains of Mycobacterium are widely used for the production of C19-steroids from sterol precursors. mdpi.com For instance, engineered Mycolicibacterium neoaurum has been used to efficiently convert androst-4-ene-3,17-dione (AD) to 5α-androstane-3,17-dione (5α-AD), demonstrating the potential for selective modifications on the androstane core. mdpi.com This highlights a potential pathway for the sustainable production of 5α-androstane intermediates.

Filamentous Fungi: A vast number of filamentous fungi from genera such as Aspergillus, Fusarium, Curvularia, and Penicillium have been screened for their ability to transform androstane steroids like androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (B159171) (ADD). nih.govnih.govresearchgate.net These fungi possess a diverse array of enzymes capable of performing specific hydroxylations, reductions, and dehydrogenations, yielding valuable steroid derivatives. nih.govnih.gov Theoretically, a fungal strain could be identified or engineered to introduce the 6-oxo group onto a 5alpha-androst-2-ene-17-one precursor.

Enzymatic Synthesis:

The use of isolated enzymes offers even greater precision in steroid synthesis.

Cytochrome P450 Monooxygenases (CYP450s): These enzymes are particularly valuable for their ability to perform challenging hydroxylation reactions at non-activated carbon atoms with high selectivity. frontiersin.orgplos.org For example, engineered P450 enzymes have been successfully used to produce hydroxylated derivatives of androst-4-ene-3,17-dione. mdpi.com This enzymatic technology could theoretically be adapted to introduce an oxygen function at the C-6 position of an appropriate androstene precursor.

Other Key Enzymes: Enzymes like 17β-hydroxysteroid dehydrogenases are crucial for interconverting keto and hydroxy groups at the C-17 position, a common step in steroid synthesis. wikipedia.orgnih.gov 5α-reductases are responsible for the conversion of Δ4-steroids to their 5α-reduced counterparts, a fundamental transformation in the synthesis of 5α-androstane derivatives. wikipedia.orgwikipedia.org

Emerging Green Chemical Methods

Beyond biocatalysis, other green chemistry principles are being applied to steroid synthesis.

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.netiaea.org

Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally friendly alternatives, such as ionic liquids or even water, is a key focus. researchgate.net For example, a preparation method for a 3-carbonyl-4-aza-5-androstene-17beta derivative has been described that proceeds in an aqueous solution of ammonium (B1175870) acetate, avoiding inorganic solvents and reducing waste.

Theoretically, the synthesis of this compound could be made more sustainable by integrating these green chemistry principles. A potential biocatalytic route might involve the use of a genetically engineered microorganism to introduce the 6-oxo group onto a 5alpha-Androst-2-ene-17-one substrate, which itself could be derived from sustainable sterol sources.

Data on Green Synthesis Approaches for Androstane Derivatives

| Green Chemistry Approach | Biocatalyst/Method | Substrate(s) | Product(s) | Key Advantages |

| Whole-Cell Biocatalysis | Engineered Mycolicibacterium neoaurum | Androst-4-ene-3,17-dione (AD) | 5α-androstane-3,17-dione (5α-AD) | High efficiency, use of renewable feedstocks. mdpi.com |

| Whole-Cell Biocatalysis | Filamentous Fungi (Ascomycota, Zygomycota) | Androst-4-ene-3,17-dione (AD), Androsta-1,4-diene-3,17-dione (ADD) | Various hydroxylated and reduced derivatives | High regio- and stereoselectivity, mild reaction conditions. nih.govnih.gov |

| Enzymatic Synthesis | Cytochrome P450 BM3 variant | Androst-4-ene-3,17-dione (AD) | 7β-hydroxy-androst-4-ene-3,17-dione | High-level production, avoids hazardous chemical oxidants. mdpi.com |

| Green Chemical Method | Aqueous ammonium acetate | A-nor-3,5-cracking-androstan-5-keto-3-carboxylic acid-17beta derivative | 3-carbonyl-4-aza-5-androstene-17beta derivative | Avoids organic solvents, reduces waste, high purity. |

Q & A

What are the optimal synthetic routes for 5α-Androst-2-ene-6,17-dione, and how can reaction conditions be tailored to improve yield?

Basic Research Question

The synthesis of 5α-Androst-2-ene-6,17-dione derivatives often involves epoxidation and reduction steps. For example, epoxidation of androst-5-en-17-one-3α-ol acetate using dichloromethane and tert-butanol under controlled conditions can yield intermediates critical for downstream modifications . Reaction optimization should focus on catalyst selection (e.g., 5α-reductase for stereospecific reductions), solvent polarity, and temperature to minimize side products. Purification via column chromatography or recrystallization is recommended to isolate high-purity crystals for structural validation .

Which analytical techniques are most reliable for characterizing 5α-Androst-2-ene-6,17-dione and its derivatives?

Basic Research Question

Key techniques include:

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., orthorhombic crystal systems with unit cell parameters a = 7.330 Å, b = 13.095 Å, c = 16.856 Å) .

- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for 3,17-dione moieties) .

- LC-MS/MS : Detects trace metabolites and validates molecular weights (e.g., using [M+H]⁺ ions for 5α-reduced derivatives) .

How can microbial production of 5α-Androst-2-ene-6,17-dione be enhanced through genetic engineering?

Advanced Research Question

In Mycobacterium fortuitum, disrupting 3-ketosteroid-Δ¹-dehydrogenase (KstD) prevents degradation of steroidal intermediates, increasing yields of related compounds like 9α-hydroxy-4-androstene-3,17-dione by 2.3-fold . Coupling KstD knockout with overexpression of hydroxylases (e.g., CYP154C3) and redox partners (ferredoxin/ferredoxin reductase) can further enhance bioconversion efficiency. Fed-batch fermentation with phytosterols as substrates is recommended for scalable production .

How can conflicting bioactivity data for 5α-Androst-2-ene-6,17-dione derivatives be resolved using structural insights?

Advanced Research Question

Contradictions in enzyme inhibition assays (e.g., aromatase or 5α-reductase) often arise from subtle structural differences. Comparative X-ray analysis of 4-androstene-3,17-dione (planar Δ⁴ structure) versus 5α-androstane-3,17-dione (5α-H conformation) reveals distinct binding pockets . Molecular Topology-Distance (MTD) analysis can quantify steric and electronic effects, guiding modifications to improve inhibitory potency (e.g., introducing 6β-hydroxy groups to enhance hydrogen bonding) .

What methodologies are effective for tracking metabolic pathways of 5α-Androst-2-ene-6,17-dione in vitro?

Advanced Research Question

Isotopic labeling (e.g., ¹⁴C or ²H) combined with LC-MS/MS allows real-time monitoring of phase I metabolites like 5α-androst-1-en-3,17-dione . Incubation with liver microsomes and co-factors (NADPH) identifies hydroxylation and oxidation sites. For quantitative analysis, internal standards (e.g., deuterated boldione) normalize recovery rates and mitigate matrix effects .

How should 5α-Androst-2-ene-6,17-dione be handled to ensure stability during experiments?

Basic Research Question

Store the compound at -20°C in airtight, light-resistant containers to prevent degradation. During synthesis, avoid prolonged exposure to moisture or acidic conditions, which may hydrolyze ketone groups. Use inert atmospheres (N₂ or Ar) for reactions involving reducing agents like LiAlH₄ . Safety protocols mandate PPE (P95 respirators, chemical-resistant gloves) to minimize occupational exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.